(Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the fluorophenyl and sulfamoylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the efficient synthesis of intermediates and their subsequent coupling to form the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may confer specific biological activities, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the design of advanced materials for applications in electronics, coatings, or other technologies.
Mechanism of Action
The mechanism of action of (Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include other thiazole derivatives with fluorophenyl and sulfamoylphenyl groups. Examples include:
- (Z)-4-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. The presence of the fluorophenyl group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2Z)-4-(4-fluorophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDQAFKMOFLGE-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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